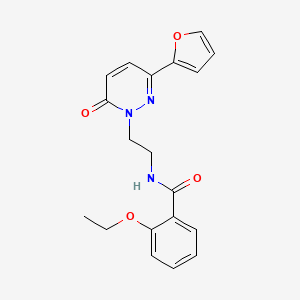

2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves domino reactions, condensation, and other chemical transformations. For instance, paper describes the synthesis of functionalized 2-amino hydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper outlines the synthesis of a compound with a pyrrolidinyl ethyl phenoxy propanoic acid moiety, starting from 2-(4-hydroxyphenyl)acetic acid and involving condensation with pyrrolidine. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray analysis, as mentioned in paper . These techniques provide detailed information about the molecular framework and can be used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions, including condensation, reduction, and protection/deprotection strategies. For example, paper discusses the synthesis of cyclopropene and cyclopropane fatty acid esters, which involves protection of the cyclopropene ring and subsequent deprotection. These reactions are crucial for the synthesis of complex molecules and could be relevant for the synthesis of "2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by their melting points, elemental analysis, and spectroscopic data, as seen in paper . The antiproliferative and antimicrobial activities of the synthesized compounds are also evaluated, indicating their potential biological relevance. These analyses are essential for understanding the behavior of the compounds under various conditions and for assessing their potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : A study by Zhang Dan-shen (2009) elaborates on the synthesis of a closely related compound, demonstrating the condensation process involving thionyl chloride and pyrrolidine, yielding a final product with about 38% efficiency. The compound's structure was confirmed through IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).

- Structural Studies : A research by A. Castiñeiras et al. (2018) involves the structural assessment of a related compound. This study highlights the significance of X-ray diffractometry in understanding molecular and supramolecular structures (A. Castiñeiras et al., 2018).

Application in Organic Chemistry

- Derivative Formation : Research by V. Frade et al. (2007) explored the coupling of a similar compound with various amino acids, demonstrating its potential as a fluorescent derivatising agent. This highlights its applicability in enhancing fluorescence for biological assays (V. Frade et al., 2007).

- Anticancer Activity : A study by H. Saad and A. Moustafa (2011) investigated the synthesis of S-glycosyl and S-alkyl derivatives of a structurally similar compound, noting significant anticancer activities in vitro for some of these derivatives (H. Saad & A. Moustafa, 2011).

Physical Chemistry Research

- Thermo-solvatochromism Studies : Erika B. Tada et al. (2003) conducted thermo-solvatochromism studies on zwitterionic probes, including a related compound, in aqueous alcohols. Their findings provide insights into the solvation dynamics and temperature-dependent behavior of such compounds (Erika B. Tada et al., 2003).

Photochemistry

- Photochemical Reactions : Research by V. Stenberg and E. Travecedo (1971) revealed the photochemical behavior of pyridines, closely related to the compound . This study offers an understanding of the photochemical dimerization and formation of various compounds under UV irradiation (V. Stenberg & E. Travecedo, 1971).

Corrosion Inhibition

- Corrosion Inhibition Studies : A 2017 study by S. Vikneshvaran and S. Velmathi investigated Schiff bases derived from L-Tryptophan, structurally similar to the compound of interest, for their effectiveness in preventing corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely.

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride interacts with its targets . .

Propriétés

IUPAC Name |

2-methyl-2-(4-methylpyridin-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-8(6-7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEYJOWKZFGHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)